molecular formula C14H16N2O4 B2730066 Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate CAS No. 1251628-91-7

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate

Cat. No.: B2730066
CAS No.: 1251628-91-7
M. Wt: 276.292
InChI Key: ZJQJNCBZQYHWHO-UHFFFAOYSA-N
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Description

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, making it of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Formation of the Carbamate Group: The final step involves the reaction of the quinoline derivative with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for antimalarial and anticancer agents.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester used in various industrial applications.

    Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known antimalarial agents.

    Methoxymethyl derivatives: Compounds with similar methoxymethyl groups used as protecting groups in organic synthesis.

Uniqueness

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate is unique due to the combination of its quinoline core and carbamate ester, which imparts specific chemical and biological properties. The presence of the methoxymethyl group adds to its versatility in synthetic applications.

Properties

IUPAC Name

ethyl N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-14(18)15-10-4-5-11-9(8-19-2)6-13(17)16-12(11)7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQJNCBZQYHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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